Ivomec -

Ivomec

Catalog Number: EVT-10902198
CAS Number:
Molecular Formula: C95H146O28
Molecular Weight: 1736.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A mixture of mostly avermectin H2B1a (RN 71827-03-7) with some avermectin H2B1b (RN 70209-81-3), which are macrolides from STREPTOMYCES avermitilis. It binds glutamate-gated chloride channel to cause increased permeability and hyperpolarization of nerve and muscle cells. It also interacts with other CHLORIDE CHANNELS. It is a broad spectrum antiparasitic that is active against microfilariae of ONCHOCERCA VOLVULUS but not the adult form.
Synthesis Analysis

Ivermectin is synthesized through several methods, primarily involving the modification of its precursor, avermectin. One notable synthesis method involves the removal of the 23-position sulfonyl hydrazone from abamectin B2. This process can occur under various conditions:

  1. Initial Reaction: Avermectin B2 is reacted with an organic sulfonyl hydrazide under controlled temperatures (20-80 °C) for 1-24 hours.
  2. Reduction Steps: The reaction mixture undergoes reduction using a palladium catalyst in an inert solvent, where hydroborate acts as a reducing agent.
  3. Crystallization: The final product, ivermectin, is obtained through crystallization after washing and desolventizing the reaction mixture .

Another method involves hydrogenation, where ivermectin is synthesized from its precursors in the presence of hydrogen gas and ruthenium trichloride as a catalyst. The reaction typically occurs under pressure and requires careful control of temperature and stirring to ensure complete conversion .

Molecular Structure Analysis

Ivermectin has a complex molecular structure characterized by a 16-membered macrolide ring. Its chemical formula is C48H74O14C_{48}H_{74}O_{14}, with a molecular weight of approximately 875.1 g/mol. The structural features include:

  • Macrolide Ring: This large cyclic structure contributes to its biological activity.
  • Substituents: Various hydroxyl groups and double bonds are present, which play critical roles in its interaction with biological targets.

The compound's structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which provide detailed information about its conformational properties .

Chemical Reactions Analysis

Ivermectin participates in several chemical reactions that can modify its structure and enhance its properties:

  1. Hydrogenation Reactions: These reactions can alter the saturation of double bonds within the macrolide ring, potentially affecting its pharmacological activity.
  2. Derivatization Reactions: New derivatives have been synthesized by modifying specific positions on the ivermectin molecule, leading to compounds with enhanced antiparasitic or cytotoxic activities .
  3. Interactions with Biological Targets: Ivermectin can bind to various proteins, influencing pathways involved in cellular processes such as inflammation and immune responses .
Mechanism of Action

Ivermectin exerts its antiparasitic effects primarily by binding to glutamate-gated chloride channels in the nervous system of parasites, leading to paralysis and death. Additionally, it may interact with other ion channels and receptors involved in neurotransmission:

  • Binding Affinity: Ivermectin exhibits high binding affinity to these channels, which are critical for maintaining neuronal function in parasites.
  • Impact on Viruses: Recent studies suggest that ivermectin may also inhibit viral replication by interfering with host cell processes and viral proteins .
Physical and Chemical Properties Analysis

Ivermectin possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: It is lipophilic, allowing it to easily penetrate cell membranes.
  • Stability: Ivermectin is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point of ivermectin is approximately 162.5 °C, indicating its solid-state stability at room temperature .

These properties are crucial for formulating effective drug delivery systems that enhance its bioavailability.

Applications

Ivermectin has a wide range of applications in both veterinary and human medicine:

  • Veterinary Use: It is extensively used to treat parasitic infections in livestock and pets.
  • Human Medicine: Approved for use against onchocerciasis (river blindness) and lymphatic filariasis; it has also been explored for potential antiviral applications against viruses like SARS-CoV-2.
  • Research Applications: Ongoing studies investigate new derivatives of ivermectin for improved efficacy against various parasitic diseases and potential anticancer activities .
Historical Development and Discovery of Ivermectin

Origins in Streptomyces avermectinius and Soil Microbiology

The discovery of ivermectin traces back to a singular soil-derived microorganism: Streptomyces avermectinius (originally classified as Streptomyces avermitilis). This actinomycete was isolated in 1974 from a soil sample collected near a golf course in Kawana, Shizuoka Prefecture, Japan, by Satoshi Ōmura and his team at the Kitasato Institute. Ōmura’s systematic approach involved screening thousands of soil samples across Japan to identify microorganisms producing bioactive compounds with potential therapeutic applications. The Kawana isolate demonstrated exceptional anthelmintic activity during preliminary bioassays [1] [4] [9].

Streptomyces avermectinius produces a family of macrocyclic lactones collectively termed "avermectins" through fermentation. These compounds (designated A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b) share a 16-membered macrocyclic lactone core but differ in side-chain substitutions. Among them, the B1 components (particularly B1a and B1b) exhibited the most potent activity against parasitic nematodes in animal models. Avermectins function by irreversibly binding to glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells, causing hyperpolarization, paralysis, and death of the parasite. Their specificity arises from the absence of comparable GluCl channels in vertebrates and their inability to cross the mammalian blood-brain barrier, conferring selective toxicity [9] [6] [1].

Table 1: Key Characteristics of Streptomyces avermectinius and Avermectins

CharacteristicDetail
Discovery LocationKawana, Shizuoka Prefecture, Japan (1974)
Taxonomic StatusGram-positive soil actinomycete; Produces avermectin complex
Bioactive CompoundsEight natural avermectins (A1a, A1b, A2a, A2b, B1a, B1b, B2a, B2b)
PotencyEffective at nanomolar concentrations against nematodes and arthropods
Mode of ActionBinds glutamate-gated chloride channels → Paralysis and death of parasites
Genomic Features9.03 Mb linear chromosome; 34 secondary metabolite biosynthetic gene clusters identified

Collaborative Synthesis Between Kitasato Institute and Merck Research Laboratories

The development of ivermectin was enabled by a pioneering academic-industrial partnership. In 1973, Satoshi Ōmura established a research agreement between the Kitasato Institute and Merck Research Laboratories (led by William Campbell). Under this agreement, the Kitasato Institute isolated, fermented, and preliminarily screened soil microorganisms, sending promising cultures to Merck for in vivo evaluation. The Kawana Streptomyces avermectinius culture was among those transferred [1] [3] [10].

At Merck, Campbell’s team confirmed the culture’s extraordinary efficacy against the nematode Nematospiroides dubius in mice. Bioassay-guided fractionation isolated the avermectin complex. Recognizing the need for enhanced safety and efficacy, Merck chemists synthesized over 1,000 derivatives. Hydrogenation at the C22–C23 double bond of avermectin B1 yielded dihydroavermectin B1—a mixture of 80% 22,23-dihydroavermectin B1a and 20% 22,23-dihydroavermectin B1b. This derivative, named "ivermectin," demonstrated 25-fold greater potency and improved safety margins compared to earlier anthelmintics. The structural modification stabilized the molecule while amplifying its parasiticidal activity [1] [4] [9].

This collaboration was revolutionary for its equitable intellectual property model: The Kitasato Institute received royalties on commercialized products, setting a precedent for future international research partnerships. The Nobel Prize in Physiology or Medicine 2015 jointly awarded to Ōmura and Campbell underscored the transformative impact of this synergy [10] [3].

Evolution from Veterinary to Human Therapeutic Applications

Ivermectin was first commercialized in 1981 as a broad-spectrum veterinary antiparasitic under the brand name Ivomec®. It rapidly became the global standard for controlling endoparasites (e.g., gastrointestinal roundworms, lungworms) and ectoparasites (e.g., mites, ticks, lice) in livestock, pets, and aquaculture. Its unparalleled efficacy led to annual sales exceeding $1 billion, dominating the animal health market for decades [1] [9] [4].

The transition to human medicine emerged when William Campbell championed ivermectin’s potential against human filarial diseases. Clinical trials in Senegal (1981–1987), conducted with the World Health Organization, demonstrated that a single annual oral dose (150 µg/kg) reduced skin-dwelling microfilariae of Onchocerca volvulus by >98%. This parasite causes onchocerciasis (river blindness), a debilitating tropical disease transmitted by blackflies. Crucially, ivermectin suppressed microfilarial release by adult female worms for up to 12 months, breaking transmission cycles [4] [1] [9].

In 1987, Merck registered ivermectin for human use as Mectizan®. Simultaneously, CEO P. Roy Vagelos announced the unprecedented Mectizan Donation Program—pledging to donate the drug "as much as needed, for as long as needed" to eliminate river blindness. This initiative, coordinated through the Mectizan Expert Committee and later the Mectizan Donation Program, became the longest-running drug donation in history. By 2016, over 2 billion treatments had been distributed across Africa, Latin America, and Yemen. The program expanded in 1998 to include lymphatic filariasis (elephantiasis) when co-administered with albendazole (donated by GlaxoSmithKline) [1] [4] [3].

Table 2: Key Milestones in Ivermectin’s Human Therapeutic Adoption

YearMilestoneImpact
1981Veterinary launch (Ivomec®)Revolutionized control of parasites in livestock and pets
1987Human registration for onchocerciasis (Mectizan®)First microfilariacidal drug safe for mass administration
1988Mectizan Donation Program launchFree distribution to endemic countries; >250 million people treated annually
1998Extension to lymphatic filariasis controlPartnership with WHO; Albendazole co-administration
2015Nobel Prize awarded for discoveryRecognition as a transformative public health intervention

The program’s success transformed global health paradigms: Onchocerciasis is now eliminated in Colombia, Ecuador, Mexico, and Guatemala, with elimination programs underway across Africa. Lymphatic filariasis has declined by 74% globally since 2000. Ivermectin’s secondary benefits include suppression of soil-transmitted helminths (e.g., Ascaris, Trichuris) and ectoparasites (e.g., scabies mites), amplifying its community-wide health impact [4] [9] [1].

Properties

Product Name

Ivomec

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Molecular Formula

C95H146O28

Molecular Weight

1736.2 g/mol

InChI

InChI=1S/C48H74O14.C47H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38;1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3;11-14,18,24-25,27,29-30,32-44,48-49,51H,15-17,19-23H2,1-10H3/b13-12+,27-15+,32-14+;12-11+,26-14+,31-13+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+;25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46+,47+/m00/s1

InChI Key

SPBDXSGPUHCETR-JFUDTMANSA-N

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C.CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)OC1C(C)C

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C.C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)O[C@@H]1C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.